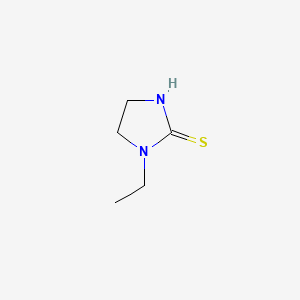
methyl 2-amino-3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3,4-dichlorobenzoate is a chemical compound that belongs to the family of benzoate esters. It has the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05. This compound is characterized by the presence of two chlorine atoms and an amino group attached to a benzoate ester structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4-dichlorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3,4-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2-amino-3,4-dichlorobenzyl alcohol.
Oxidation: Formation of 2-nitro-3,4-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Methyl 2,4-dichlorobenzoate: Similar structure but lacks the amino group.
Methyl 2,5-dichlorobenzoate: Similar structure with chlorine atoms at different positions.
Methyl 2-amino-4,5-dichlorobenzoate: Similar structure with chlorine atoms at different positions
Uniqueness: Methyl 2-amino-3,4-dichlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzoate ester structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
158580-58-6 |
|---|---|
Fórmula molecular |
C8H7Cl2NO2 |
Peso molecular |
220.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



